TDZD-8 (4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione) is a highly selective, first-in-class thiadiazolidinone derivative utilized primarily as a non-ATP competitive inhibitor of glycogen synthase kinase 3 beta (GSK-3β). From a procurement and laboratory workflow perspective, TDZD-8 is highly valued for its robust physicochemical properties, including excellent stability at -20°C and high solubility in standard organic solvents (achieving ≥100 mM stock concentrations in DMSO and ethanol). Unlike conventional kinase inhibitors that compete with intracellular ATP, TDZD-8 binds allosterically, maintaining consistent inhibitory efficacy regardless of fluctuating cellular ATP concentrations. This combination of a unique binding mechanism, high purity (typically ≥98% HPLC), and reliable processability makes it a critical baseline reagent for Wnt signaling assays, neurobiology research, and in vivo formulation .
Substituting TDZD-8 with cheaper, generic GSK-3 inhibitors such as Lithium Chloride (LiCl) or highly potent ATP-competitive inhibitors (e.g., CHIR-99021, SB216763) introduces severe experimental artifacts. The ATP-binding pocket of GSK-3β shares high sequence homology with other kinases, particularly cyclin-dependent kinases (CDKs). Consequently, ATP-competitive substitutes frequently induce off-target inhibition of cell-cycle regulators, confounding downstream readouts in proliferation or differentiation assays. Furthermore, while LiCl is an inexpensive alternative, it requires millimolar working concentrations that induce osmotic stress and broad systemic toxicity. Procuring the exact TDZD-8 compound ensures a non-ATP competitive mechanism, isolating GSK-3β inhibition without triggering the off-target kinase cross-reactivity or osmolality issues inherent to common in-class substitutes [1].
A critical procurement differentiator for TDZD-8 is its absolute selectivity profile against closely related kinases. While it inhibits GSK-3β with an IC50 of 2 μM, it shows zero significant inhibitory activity against Cdk-1/cyclin B, CK-II, PKA, or PKC even at concentrations exceeding 100 μM. In contrast, ATP-competitive inhibitors frequently show cross-reactivity with CDKs due to structural homology in the ATP pocket [1].
| Evidence Dimension | Kinase Selectivity (IC50 for Cdk-1, CK-II, PKA, PKC) |
| Target Compound Data | IC50 > 100 μM (No inhibition) |
| Comparator Or Baseline | ATP-competitive GSK-3 inhibitors (frequent off-target CDK inhibition) |
| Quantified Difference | >50-fold selectivity window for GSK-3β over related kinases |
| Conditions | In vitro kinase activity assays |
This guarantees that downstream cellular responses are exclusively driven by GSK-3β inhibition, preventing false positives in cell cycle and differentiation assays.
When selecting a baseline GSK-3 inhibitor, buyers often weigh TDZD-8 against the inexpensive standard, Lithium Chloride (LiCl). TDZD-8 achieves target inhibition at an IC50 of 2 μM. LiCl, however, requires working concentrations in the 1 to 10 mM range to achieve comparable GSK-3 inhibition. This 1000-fold difference in potency means that LiCl introduces significant osmotic stress and non-specific ion toxicity to cell cultures, whereas TDZD-8 maintains physiological osmolality .
| Evidence Dimension | Working Concentration / IC50 |
| Target Compound Data | 2 μM |
| Comparator Or Baseline | Lithium Chloride (~2 mM) |
| Quantified Difference | 1000x greater potency |
| Conditions | In vitro cell culture and biochemical assays |
Procuring TDZD-8 eliminates the osmotic shock and broad cellular toxicity artifacts associated with millimolar lithium treatments.
For in vivo and high-throughput applications, processability is paramount. TDZD-8 demonstrates exceptional solubility, easily achieving concentrations of up to 70 mg/mL (approx. 315 mM) in DMSO and 44.5 mg/mL (approx. 200 mM) in ethanol with sonication. This vastly outperforms many complex heterocyclic kinase inhibitors that struggle to exceed 10 mg/mL. This high solubility allows for the preparation of robust 100 mM stock solutions and facilitates complex in vivo vehicle formulations (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) without precipitation.
| Evidence Dimension | Maximum Solvent Solubility |
| Target Compound Data | 70 mg/mL (DMSO), 44.5 mg/mL (Ethanol) |
| Comparator Or Baseline | Standard hydrophobic small-molecule inhibitors (<10-20 mg/mL) |
| Quantified Difference | 3x to 7x higher maximum solubility in standard laboratory solvents |
| Conditions | Room temperature solvent dissolution with sonication |
High solubility ensures reproducible dosing and prevents compound precipitation in complex in vivo formulations or high-concentration stock preparations.
Because TDZD-8 strictly avoids off-target inhibition of CDKs (unlike ATP-competitive alternatives), it is the premier choice for stem cell differentiation protocols. It allows researchers to precisely activate the Wnt/β-catenin pathway via GSK-3β inhibition without inadvertently arresting the cell cycle through CDK cross-reactivity .
TDZD-8's high solubility in DMSO and ethanol makes it highly compatible with standard in vivo delivery vehicles (such as PEG300/Tween 80 mixtures). It is routinely procured for systemic administration in rodent models of Alzheimer's disease (to study tau phosphorylation) and severe inflammation/sepsis, where reproducible dosing without precipitation is critical[1].
Due to its unique non-ATP competitive binding mechanism, TDZD-8 is an essential reference standard for biochemical screening. It is used to validate whether novel GSK-3β inhibitors act via the ATP pocket or allosteric sites, providing a reliable, ATP-independent baseline that is unaffected by the varying ATP concentrations found in different cell lysates [2].
Health Hazard